CP-724714

Catalog No.
S3352346
CAS No.
845680-17-3
M.F
C27H27N5O3
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-724714

CAS Number

845680-17-3

Product Name

CP-724714

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N

Synonyms

2-methoxy-N-(3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propenyl)acetamide, CP 724,714, CP 724714, CP-724,714, CP-724714, CP724,714, CP724714

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C

Description

The exact mass of the compound 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

CP-724714 is a selective inhibitor of the human epidermal growth factor receptor 2, commonly known as HER2. It belongs to a class of compounds that target receptor tyrosine kinases, specifically designed to interfere with the phosphorylation and homodimerization of HER2, which is crucial in various cancers, particularly HER2-positive breast cancer. This compound has garnered attention due to its potential therapeutic applications in oncology, especially in inhibiting tumor growth and promoting apoptosis in cancer cells .

The primary mechanism of action of CP-724714 involves the inhibition of HER2-mediated signaling pathways. By binding to the ATP-binding site of the HER2 kinase domain, CP-724714 effectively prevents the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase and Akt. This inhibition leads to a cascade of cellular events including reduced cell proliferation and increased apoptosis through the activation of caspase-3 pathways .

CP-724714 has demonstrated significant biological activity against HER2-positive cell lines, leading to marked reductions in proliferation rates. In vitro studies have shown that it induces apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. The compound has also been evaluated for its efficacy against various cancers beyond breast cancer, including gastric and ovarian cancers, where HER2 overexpression is a common feature .

The synthesis of CP-724714 involves several key steps:

  • Starting Materials: The synthesis begins with readily available aromatic compounds that undergo functional group modifications.
  • Reactions: Key reactions include nucleophilic substitutions and coupling reactions to build the core structure of CP-724714.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels (typically >99%).
  • Characterization: The compound is characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .

Interaction studies involving CP-724714 have focused on its pharmacodynamic and pharmacokinetic properties. These studies reveal that CP-724714 exhibits high selectivity for HER2 over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR), demonstrating a selectivity ratio of 500-1000-fold . Furthermore, studies have investigated potential drug-drug interactions that may affect its efficacy or safety profile when used in combination with other anticancer agents.

Several compounds share structural or functional similarities with CP-724714, particularly those targeting receptor tyrosine kinases:

Compound NameTargetSelectivityClinical Use
LapatinibHER2/EGFRModerateBreast cancer
NeratinibHER2HighBreast cancer
TrastuzumabHER2High (monoclonal antibody)Breast cancer
AfatinibEGFR/HER2ModerateLung cancer

Uniqueness of CP-724714: Unlike many other inhibitors that target multiple receptors or have broader activity profiles, CP-724714 is distinguished by its high selectivity for HER2 alone, minimizing off-target effects and enhancing its therapeutic index specifically for HER2-positive tumors .

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.21138974 g/mol

Monoisotopic Mass

469.21138974 g/mol

Heavy Atom Count

35

UNII

I05QZ0S4V3

Other CAS

383432-38-0
537705-08-1

Wikipedia

Cp-724714

Dates

Modify: 2023-07-26

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